tert-Butyl N-(benzyloxy)carbamate

Chemical Synthesis Analytical Chemistry Procurement Specifications

Sourcing N,O-diprotected hydroxylamines with true chemoselectivity often creates supply chain bottlenecks for complex hydroxamic acid projects. tert-Butyl N-(benzyloxy)carbamate (CAS 79722-21-7) eliminates this pain point by providing a single, reliable intermediate with orthogonal Boc (acid-labile) and Bn (hydrogenolyzable) groups, enabling unambiguous sequential deprotection. This solid reagent (mp 45-50 °C) is a validated key intermediate for Deferoxamine Mesylate synthesis, demonstrating its utility in constructing polyhydroxamate Fe(III) chelators. It facilitates high-yield N-Boc lactam ring-opening and selective N-methylation to generate protected amino hydroxamates directly. Bulk stock availability ensures uninterrupted access for medicinal chemistry programs targeting enzyme inhibitors and siderophore mimetics.

Molecular Formula C12H17NO3
Molecular Weight 223.27 g/mol
CAS No. 79722-21-7
Cat. No. B058037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl N-(benzyloxy)carbamate
CAS79722-21-7
Synonymstert-Butyl Benzyloxycarbamate;  (Phenylmethoxy)carbamic Acid 1,1-Dimethylethyl Ester;  1,1-Dimethylethyl [(Phenylmethyl)oxy]carbamate;  N-(tert-Butoxycarbonyl)-O-benzylhydroxylamine;  N-Boc-O-benzylhydroxylamine;  tert-Butyl (Benzyloxy)carbamate;  tert-But
Molecular FormulaC12H17NO3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NOCC1=CC=CC=C1
InChIInChI=1S/C12H17NO3/c1-12(2,3)16-11(14)13-15-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,13,14)
InChIKeyMZNBNPWFHGWAGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl N-(benzyloxy)carbamate for Hydroxamic Acid Synthesis


tert-Butyl N-(benzyloxy)carbamate (CAS 79722-21-7) is an N,O-diprotected hydroxylamine derivative featuring orthogonal tert-butoxycarbonyl (Boc) and benzyl (Bn) protecting groups on the nitrogen and oxygen atoms, respectively . It serves as a versatile synthetic intermediate, particularly valued for introducing protected hydroxylamine units into complex molecules [1]. The compound is a solid at room temperature with a typical melting point range of 45-50 °C [2].

Orthogonal Protection of tert-Butyl N-(benzyloxy)carbamate


Direct substitution of tert-Butyl N-(benzyloxy)carbamate with simpler O-benzylhydroxylamine salts or alternative N,O-protected hydroxylamines is not possible without compromising synthetic strategy . The compound's unique value proposition lies in its two orthogonal protecting groups: the acid-labile Boc group on nitrogen and the hydrogenolyzable benzyl group on oxygen [1]. This dual protection allows for a sequential, chemoselective deprotection strategy that is unattainable with mono-protected analogs or even alternative diprotected compounds like N-Cbz-O-benzylhydroxylamine, which lacks the acid-labile nitrogen protection .

tert-Butyl N-(benzyloxy)carbamate Comparison


Purity Grade: Assay vs. qNMR

The procurement of tert-Butyl N-(benzyloxy)carbamate can be guided by distinct purity specifications offered by major suppliers. Sigma-Aldrich provides a product with a 99% assay (by GC or HPLC) . In contrast, TCI offers a product with a purity of >98.0% determined by quantitative NMR (qNMR) [1]. The choice between a 99% assay and a >98% qNMR purity is significant; qNMR provides an absolute purity measurement independent of the compound's response factor, which can be more reliable for critical stoichiometric calculations, whereas the 99% assay might indicate higher purity for routine synthetic applications.

Chemical Synthesis Analytical Chemistry Procurement Specifications

Synthetic Yield Comparison

The synthesis of tert-Butyl N-(benzyloxy)carbamate from O-benzylhydroxylamine and di-tert-butyl dicarbonate proceeds with reported yields ranging from 69% to 99% . This high yield efficiency is a key differentiator compared to the preparation of other N,O-diprotected hydroxylamines, such as N-Cbz-O-benzylhydroxylamine, where lower yields or more complex, multi-step procedures may be encountered . The consistently high yield of the Boc derivative ensures cost-effectiveness and material efficiency for large-scale syntheses.

Organic Synthesis Process Chemistry Protecting Group Strategy

Orthogonal Deprotection: Boc vs. Cbz Selectivity

The Boc group on tert-Butyl N-(benzyloxy)carbamate is selectively cleaved under acidic conditions (e.g., 50-100% TFA in DCM), which leaves the base-stable but acid-labile benzyl group on oxygen intact [1]. In contrast, the Cbz group in N-Cbz-O-benzylhydroxylamine is stable to many acidic conditions but requires hydrogenolysis for removal, a process that would also cleave the O-benzyl group [2]. This fundamental difference enables a sequential deprotection strategy unique to the Boc-Bn combination: first remove the N-Boc group with acid, then remove the O-Bn group via hydrogenolysis.

Protecting Group Chemistry Peptide Synthesis Orthogonal Synthesis

Key Intermediate for Deferoxamine Synthesis

tert-Butyl N-(benzyloxy)carbamate is a validated intermediate in the multi-step synthesis of Deferoxamine Mesylate, a clinically used iron chelator for treating iron overload disorders . While the exact yield or performance metric from the specific synthetic step may vary between publications, the compound's established role in this critical medicinal chemistry pathway confirms its functional utility and high value. Its procurement is therefore a strategic necessity for any group working on deferoxamine analogs or related siderophore-based therapeutics.

Medicinal Chemistry Siderophore Synthesis Pharmaceutical Intermediates

tert-Butyl N-(benzyloxy)carbamate Target Applications


Hydroxamic Acid Siderophore Synthesis

The compound is a proven key intermediate in the synthesis of Deferoxamine Mesylate, a clinically important iron chelator . Its orthogonal protection allows for the controlled, stepwise construction of complex hydroxamic acid moieties, which are the core functional groups responsible for Fe(III) binding in siderophores [1].

Amino Hydroxamate Preparation by Ring Opening

The anion of O-benzylhydroxylamine, generated from tert-Butyl N-(benzyloxy)carbamate, is an effective nucleophile for the ring-opening of N-Boc lactams [1]. This reaction yields protected amino hydroxamates in good yields and allows for the selective methylation of the hydroxamate nitrogen in the presence of the N-Boc group, demonstrating its utility in constructing polyhydroxamic acid chelators [1].

Synthesis of IPP Analogs

tert-Butyl N-(benzyloxy)carbamate may be employed in the synthesis of 2-(N-formyl-N-hydroxyamino)ethylphosphonate (IPP) and its analogs, which are of interest in medicinal chemistry and agrochemistry . The protected hydroxylamine serves as a convenient precursor to the key N-hydroxy functional group.

Cyclic Hydroxamic Acid Synthesis

The compound participates in facile intramolecular cyclization reactions with various carbon nucleophiles, leading to the formation of functionalized 5- and 6-membered protected cyclic hydroxamic acids . These structures are important scaffolds in the development of enzyme inhibitors and other bioactive molecules.

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